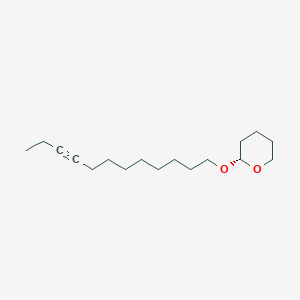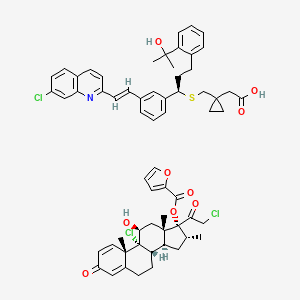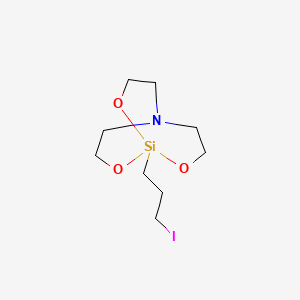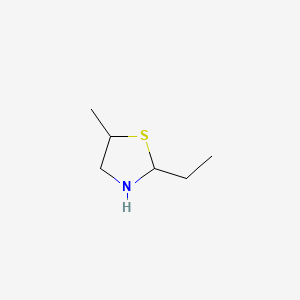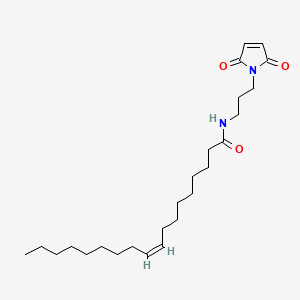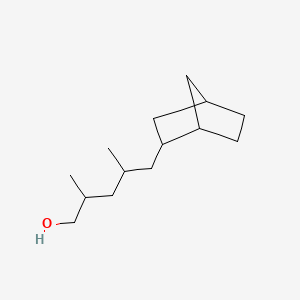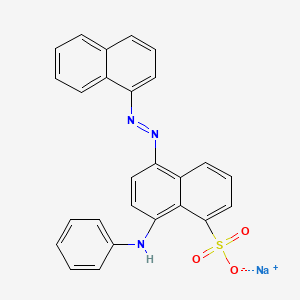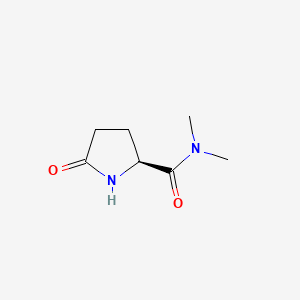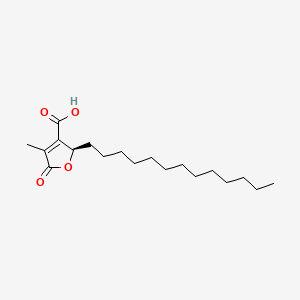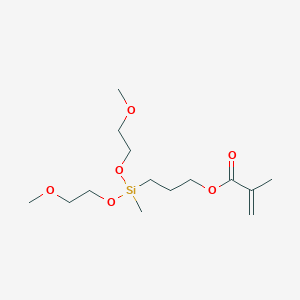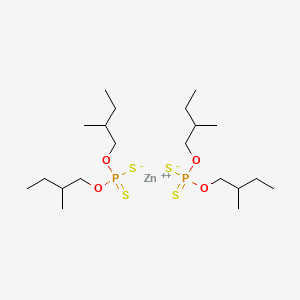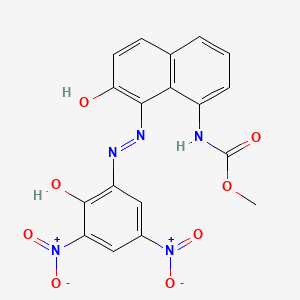
Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is characterized by its azo group, which is responsible for its distinctive color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate typically involves the diazotization of 2-hydroxy-3,5-dinitroaniline followed by coupling with 7-hydroxy-1-naphthylamine. The final step involves the carbamation of the resulting azo compound with methyl chloroformate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification processes such as recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate has several applications in scientific research:
Chemistry: Used as a dye or pigment due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems or as a diagnostic agent.
Industry: Used in the manufacturing of colored materials, including textiles and plastics.
作用機序
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with cellular components, leading to staining or other effects.
類似化合物との比較
Similar Compounds
- Methyl (7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthyl)carbamate
- Methyl (7-hydroxy-8-((2-hydroxy-3-nitrophenyl)azo)-1-naphthyl)carbamate
Uniqueness
Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate is unique due to the presence of two nitro groups on the phenyl ring, which significantly affects its electronic properties and reactivity compared to similar compounds with fewer nitro groups.
特性
CAS番号 |
94231-85-3 |
|---|---|
分子式 |
C18H13N5O8 |
分子量 |
427.3 g/mol |
IUPAC名 |
methyl N-[7-hydroxy-8-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C18H13N5O8/c1-31-18(26)19-11-4-2-3-9-5-6-14(24)16(15(9)11)21-20-12-7-10(22(27)28)8-13(17(12)25)23(29)30/h2-8,24-25H,1H3,(H,19,26) |
InChIキー |
LYBKPNSXXPPSEH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


